molecular formula C7H13N2O4P B8791730 Diethyl (1-diazo-2-oxopropyl)phosphonate CAS No. 21047-57-4

Diethyl (1-diazo-2-oxopropyl)phosphonate

Cat. No. B8791730
M. Wt: 220.16 g/mol
InChI Key: POWMKQRQDNARSN-UHFFFAOYSA-N
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Patent
US09346816B2

Procedure details

To 1.23 g (6.17 mmol) 3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester in 30 mL dry MeOH was added at room temperature 1.42 g (7.41 mmol) (1-Diazo-2-oxo-propyl)-phosphonic acid diethyl ester and 1.71 g (12.4 mmol) K2CO3 and stirring was continued for 2 h. 10 g of silica gel was added to the reaction mixture, stirring continued for 20 min and then filtered. After evaporation of the solvent the residue was purified by column chromatography (silica, cyclohexane/EtOAc 1:1).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([CH:13]=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:15](OP(C(=[N+]=[N-])C(=O)C)(=O)OCC)C.C([O-])([O-])=O.[K+].[K+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([C:13]#[CH:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=O
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(C(C)=O)=[N+]=[N-]
Name
Quantity
1.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
10 g of silica gel was added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica, cyclohexane/EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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